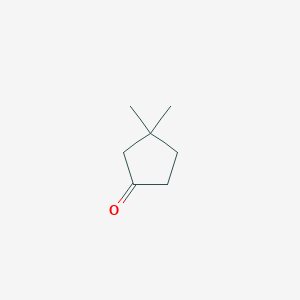











|
REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.P(Cl)(Cl)([Cl:8])=O.[CH3:11][C:12]1([CH3:18])[CH2:16][CH2:15][C:14](=O)[CH2:13]1.C([O-])(=O)C.[Na+]>C(Cl)Cl>[Cl:8][C:14]1[CH2:13][C:12]([CH3:18])([CH3:11])[CH2:16][C:15]=1[CH:4]=[O:5] |f:3.4|
|


|
Name
|
|
|
Quantity
|
9.49 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
14.1 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC(CC1)=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
ice
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 500-mL three-neck round-bottomed flask equipped with a magnetic stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
|
Type
|
ADDITION
|
|
Details
|
condenser, addition funnel and nitrogen inlet
|
|
Type
|
CUSTOM
|
|
Details
|
was purged with nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
Once this addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was then stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 h
|
|
Duration
|
18 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred for 45 min
|
|
Duration
|
45 min
|
|
Type
|
CUSTOM
|
|
Details
|
After this time the aqueous layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride (2×500 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were then washed with water (2×200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The drying agent was then removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(CC(C1)(C)C)C=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |